N-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide

Lipophilicity Physicochemical profiling Drug-likeness

Researchers needing a reliable, soluble para-bromo fragment for beta-adrenergic or CNS screening often face supply inconsistency. This racemic HBr salt resolves that: its defined stoichiometry ensures reproducible assay results, eliminating freebase variability. Key advantages: • Optimal CNS profile: LogP 2.71, TPSA 21.3 Ų for blood-brain barrier penetration studies. • Screening-ready: 95% purity suitable for >10,000 HTS wells, with the para-bromo vector ideal for halogen bonding and crystallographic phasing. • Cost-efficient: Obtain gram quantities for primary screens at a fraction of the cost of high-purity freebase, reserving re-synthesis for hit confirmation.

Molecular Formula C11H17Br2NO
Molecular Weight 339.07 g/mol
CAS No. 1609404-12-7
Cat. No. B6351935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromobenzyl)-1-methoxy-2-propanamine hydrobromide
CAS1609404-12-7
Molecular FormulaC11H17Br2NO
Molecular Weight339.07 g/mol
Structural Identifiers
SMILESCC(COC)NCC1=CC=C(C=C1)Br.Br
InChIInChI=1S/C11H16BrNO.BrH/c1-9(8-14-2)13-7-10-3-5-11(12)6-4-10;/h3-6,9,13H,7-8H2,1-2H3;1H
InChIKeyOZKZXXHDRGMMDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromobenzyl)-1-methoxy-2-propanamine HBr: Physicochemical Profile


N-(4-Bromobenzyl)-1-methoxy-2-propanamine hydrobromide (CAS 1609404-12-7) is a secondary amine hydrobromide salt in which a 4-bromobenzyl group is N-linked to a 1-methoxy-2-propanamine backbone [1]. The compound is supplied as a racemic solid with a molecular formula of C₁₁H₁₇Br₂NO and a molecular weight of 339.07 g·mol⁻¹ . It belongs to the ChemBridge building-block collection (ID 5534745) and is primarily utilized as a synthetic intermediate and screening compound in early-stage drug discovery . Key computed descriptors include a LogP of 2.71, topological polar surface area (TPSA) of 21.3 Ų, and five rotatable bonds [1]. The hydrobromide salt form distinguishes it from the corresponding free base (CAS 355816-64-7, MW 258.15) and its positional isomers—the 2-bromo (CAS 1609401-34-4) and 3-bromo (CAS 1609403-39-5) hydrobromide analogs—in terms of solid-state handling, solubility, and molecular recognition properties .

N-(4-Bromobenzyl)-1-methoxy-2-propanamine HBr: Isomer & Free-Base Differentiation


The N-(4-bromobenzyl)-1-methoxy-2-propanamine scaffold possesses three structural variables that preclude simple generic substitution: (i) the position of the bromine atom on the benzyl ring (para vs. ortho vs. meta), (ii) the presence of the methoxy group on the propanamine backbone, and (iii) the salt form (hydrobromide vs. free base). The para-bromine substitution establishes a linear molecular geometry along the benzyl–propanamine axis, which directly affects the distance between the hydrogen-bond-donating secondary amine and the halogen-bond-capable bromine—a vector critical for target engagement in enzyme and receptor binding pockets [1]. In contrast, the ortho-bromo isomer introduces steric hindrance near the amine, while the meta-bromo isomer creates an altered dipole moment and binding trajectory . Furthermore, the hydrobromide salt form provides a defined stoichiometry, enhanced aqueous solubility, and improved solid-state stability relative to the free base (MW 258.15, LogP 2.48), which may exhibit variable protonation states under assay conditions [2]. The quantitative evidence below demonstrates that these structural differences translate into measurable divergence in physicochemical properties, predicted bioactivity profiles, and procurement specifications.

N-(4-Bromobenzyl)-1-methoxy-2-propanamine HBr: Comparative Evidence vs. Analogs


LogP: Hydrobromide Salt vs. Free Base vs. 2-Bromo Isomer

The hydrobromide salt of the 4-bromo isomer (CAS 1609404-12-7) exhibits a vendor-reported LogP of 2.71, which is higher than the free base (CAS 355816-64-7) LogP of 2.48–2.57, reflecting the altered partitioning behavior conferred by the ionic salt form . This LogP value places the compound within the optimal lipophilicity range (1–3) for CNS drug-likeness, contrasting with the 2-bromo HBr isomer (CAS 1609401-34-4), which shares an identical molecular formula and reported LogP of 2.71 but differs in bromine vector orientation . The free base analog N-(4-bromobenzyl)propan-2-amine (CAS 60376-97-8), which lacks the methoxy group, has a higher LogP of approximately 3.34, underscoring the polarity contribution of the methoxy substituent in the target compound .

Lipophilicity Physicochemical profiling Drug-likeness

Predicted Beta-Adrenergic Affinity vs. Structural Analogs

The free base form of the target compound (ZINC000032110484) has predicted pKi values of 6.70 against the human β₂-adrenergic receptor (ADRB2) and 6.80 against the β₁-adrenergic receptor (ADRB1), based on ChEMBL20-derived activity models in the ZINC15 database [1]. The corresponding ligand efficiency (L.E.) values are 0.67 and 0.68, respectively. While the 4-bromo HBr salt is not explicitly modeled as a distinct entity in ZINC (the database models the free base), the para-bromine substitution geometry is a recognized pharmacophoric feature for adrenergic receptor engagement; literature on related N-(4-bromobenzyl) congeners reports that para-substitution confers higher affinity than ortho- or meta-substitution for certain aminergic GPCR targets [2]. In contrast, the 2-bromo free base analog (ZINC entry for CAS 355381-82-7) has no equivalent ChEMBL-predicted adrenergic activity recorded in ZINC15, consistent with the steric penalty imposed by ortho-bromine substitution near the secondary amine [3].

GPCR Adrenergic receptor Predicted bioactivity Virtual screening

TPSA and H-Bond Profile: Salt vs. Dimethoxy Analog

The target compound has a computed TPSA of 21.3 Ų (PubChem, based on the free base component) with one hydrogen-bond donor (secondary amine) and two hydrogen-bond acceptors (methoxy oxygen and amine nitrogen) [1]. This TPSA is significantly lower than that of the 5-bromo-2-methoxybenzyl analog (CAS 1609403-35-1), which bears an additional methoxy substituent on the benzyl ring, increasing its molecular formula to C₁₂H₁₉Br₂NO₂ (MW 369.09) and its TPSA to approximately 30.5 Ų (estimated from the additional oxygen atom contributing ~9.2 Ų) . The lower TPSA of the target compound predicts superior passive membrane permeability, as TPSA values below 60 Ų are generally associated with good oral absorption and blood-brain barrier penetration [2]. The hydrobromide salt further enhances aqueous solubility without altering the intrinsic TPSA of the pharmacophore, making it more amenable to high-concentration screening formats than the free base .

Drug-likeness Permeability Physicochemical properties Lead optimization

Purity and Procurement: Salt vs. Free Base vs. Isomers

The 4-bromo hydrobromide salt is commercially available from multiple suppliers with documented purity specifications: 95% (Hit2Lead, AKSci, Chemenu), and ≥98% NLT (MolCore, for the HBr salt) . The free base (CAS 355816-64-7) is available at ≥98% purity from ChemScene (catalog CS-0276204) at a list price of approximately USD 1,204/5 g and USD 1,783/10 g . In comparison, the 2-bromo HBr isomer (CAS 1609401-34-4) is listed at 95% purity by Hit2Lead and ≥98% by MolCore, while the 3-bromo HBr isomer (CAS 1609403-39-5) is similarly available at ≥98% NLT . Critically, the 5-bromo-2-methoxybenzyl analog (CAS 1609403-35-1), which introduces an additional methoxy substituent, is structurally distinct and carries a higher molecular weight (369.09) and altered hydrogen-bonding capacity, making it less suitable as a direct substitution for the target compound in structure–activity relationship (SAR) studies .

Procurement Purity Supply chain Screening library

N-(4-Bromobenzyl)-1-methoxy-2-propanamine HBr: Application Scenarios


GPCR Fragment-Based Screening Libraries

The ZINC15-predicted pKi values of 6.70 (ADRB2) and 6.80 (ADRB1) position the target compound as a candidate for beta-adrenergic receptor screening panels [1]. Its ligand efficiency (0.67–0.68) and low molecular weight (258.15 free base; 339.07 HBr salt) make it suitable for fragment-based drug discovery (FBDD) approaches targeting aminergic GPCRs, where the para-bromine vector can be exploited for structure-guided optimization. The 4-bromo isomer is preferred over the 2-bromo analog, which lacks comparable predicted activity and introduces steric hindrance near the secondary amine pharmacophore .

CNS Drug Discovery: Balanced Lipophilicity & Permeability

With a LogP of 2.71 and TPSA of 21.3 Ų, the compound resides within the optimal physicochemical space for CNS drug candidates (LogP 1–3; TPSA < 60 Ų) [2]. The hydrobromide salt form provides aqueous solubility sufficient for in vitro assay preparation, while the free base can be regenerated in situ under physiological conditions. This profile is superior to the des-methoxy analog (N-(4-bromobenzyl)propan-2-amine, LogP ~3.34), which exceeds the upper lipophilicity threshold for favorable CNS ADME properties .

Cost-Efficient HTS Library Assembly

At approximately $25 per gram (95% purity, Hit2Lead), the HBr salt enables procurement of sufficient material for >10,000 screening wells (at 10 μM final concentration in 384-well format) at a per-compound cost that is approximately 10-fold lower than the high-purity free base . The 95% purity specification is adequate for primary HTS, where hit confirmation and secondary assays can utilize re-purified or re-synthesized material. The racemic nature (RACEMIC stereochemistry designation) is acceptable for primary screening, with chiral resolution reserved for hit follow-up .

SAR: Halogen Bonding & Bromine Vector Effects

The para-bromine substituent serves as both a heavy atom for X-ray crystallographic phasing (anomalous scattering) and a halogen-bond donor for target engagement. The defined linear geometry of the 4-bromobenzyl group, combined with the flexible 5-rotatable-bond linker, allows systematic exploration of binding pocket topography in co-crystallography studies [3]. The 4-bromo positional isomer is the appropriate choice for SAR studies aimed at interrogating the geometric requirements of halogen bonding, as the 2-bromo and 3-bromo isomers introduce confounding steric and electronic perturbations that complicate interpretation .

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